LY2812223
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Overview
Description
LY2812223, also known as (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a highly potent and functionally selective agonist for the metabotropic glutamate receptor 2 (mGlu2). This compound was identified through structure-activity studies from the potent mGlu2/3 receptor agonist LY354740 . This compound has been extensively studied for its pharmacological properties in both animal and human brain tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY2812223 involves multiple steps, starting from commercially available starting materials The key steps include the formation of the bicyclo[31The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
LY2812223 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The triazolylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
LY2812223 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the pharmacology of metabotropic glutamate receptors.
Biology: Employed in studies to understand the role of mGlu2 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia and anxiety.
Industry: Utilized in the development of new drugs targeting mGlu2 receptors.
Mechanism of Action
LY2812223 exerts its effects by selectively binding to and activating the mGlu2 receptor. This activation leads to the modulation of various intracellular signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of G protein-coupled receptor (GPCR) signaling. The compound’s selectivity for mGlu2 over mGlu3 receptors is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
LY354740: A potent mGlu2/3 receptor agonist from which LY2812223 was derived.
LY379268: Another mGlu2/3 receptor agonist with similar pharmacological properties.
LY487379: A selective mGlu2 receptor positive allosteric modulator.
Uniqueness
This compound is unique in its high selectivity for the mGlu2 receptor, which distinguishes it from other similar compounds that may also target mGlu3 receptors. This selectivity makes this compound a valuable tool for studying the specific role of mGlu2 receptors in various physiological and pathological processes .
Properties
IUPAC Name |
(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c11-10(8(17)18)1-3(19-9-12-2-13-14-9)4-5(6(4)10)7(15)16/h2-6H,1,11H2,(H,15,16)(H,17,18)(H,12,13,14)/t3-,4+,5+,6+,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWRGMLMZQSBX-AVUIYAGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2C1(C(=O)O)N)C(=O)O)SC3=NC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2[C@@H]([C@H]2[C@@]1(C(=O)O)N)C(=O)O)SC3=NC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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